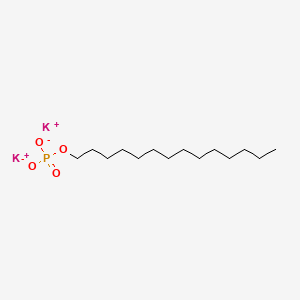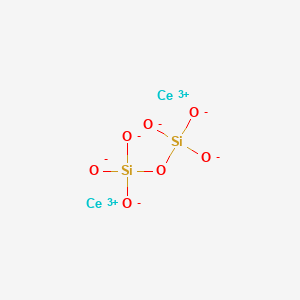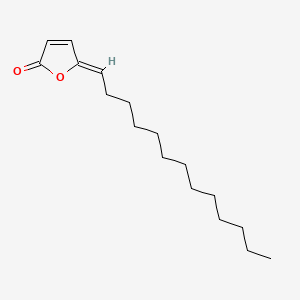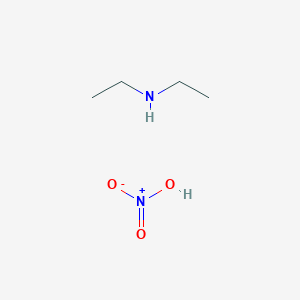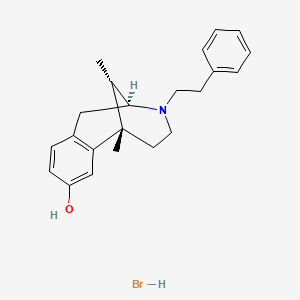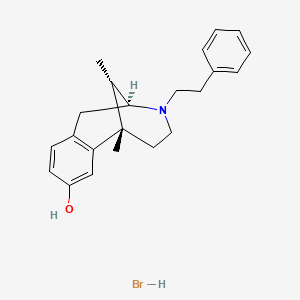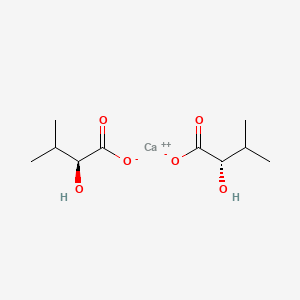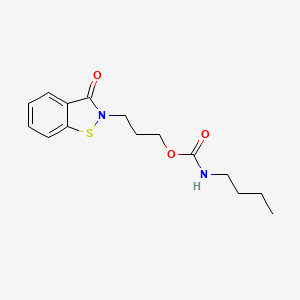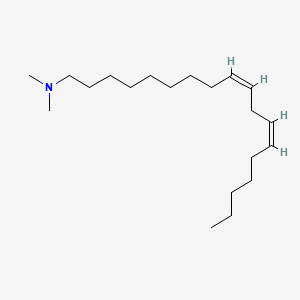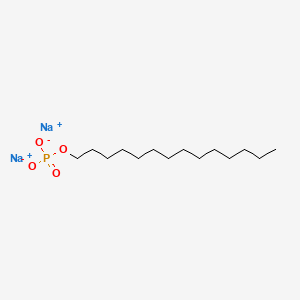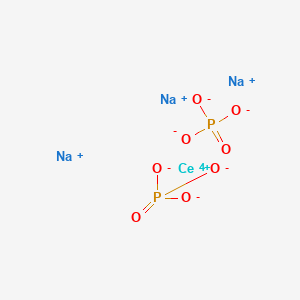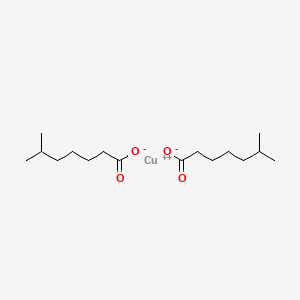
Copper(II) isooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) isooctanoate is an organometallic compound where copper is coordinated with isooctanoic acid. This compound is known for its applications in various fields, including catalysis, antimicrobial activity, and as a precursor for other copper-based compounds. The presence of copper in the +2 oxidation state allows it to participate in various chemical reactions, making it a versatile compound in both industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper(II) isooctanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with isooctanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the this compound complex. The general reaction can be represented as: [ \text{CuO} + 2 \text{C}8\text{H}{15}\text{COOH} \rightarrow \text{Cu(C}8\text{H}{15}\text{COO})_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of copper(II) sulfate and isooctanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may also involve purification steps such as recrystallization or solvent extraction to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Copper(II) isooctanoate undergoes various chemical reactions, including:
Oxidation: Copper(II) can be reduced to copper(I) or elemental copper in the presence of reducing agents.
Reduction: this compound can be oxidized to higher oxidation states in the presence of strong oxidizing agents.
Substitution: The isooctanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be employed.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed:
Oxidation: Copper(I) compounds or elemental copper.
Reduction: Copper(III) or higher oxidation state compounds.
Substitution: New copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper(II) isooctanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Exhibits antimicrobial properties and is used in the development of antimicrobial coatings and materials.
Medicine: Investigated for its potential anticancer properties and as a component in drug delivery systems.
Industry: Used in the production of paints, coatings, and as a stabilizer in plastics.
Wirkmechanismus
Copper(II) isooctanoate can be compared with other copper(II) carboxylates such as copper(II) acetate, copper(II) stearate, and copper(II) naphthenate. While all these compounds share similar coordination chemistry, this compound is unique due to its specific ligand structure, which imparts distinct solubility and reactivity properties. This uniqueness makes it suitable for specific applications where other copper(II) carboxylates may not be as effective.
Vergleich Mit ähnlichen Verbindungen
- Copper(II) acetate
- Copper(II) stearate
- Copper(II) naphthenate
- Copper(II) benzoate
Copper(II) isooctanoate stands out due to its balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
84082-87-1 |
|---|---|
Molekularformel |
C16H30CuO4 |
Molekulargewicht |
349.95 g/mol |
IUPAC-Name |
copper;6-methylheptanoate |
InChI |
InChI=1S/2C8H16O2.Cu/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
UNJRQZGKWZTXSH-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


